AG-490

Description

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

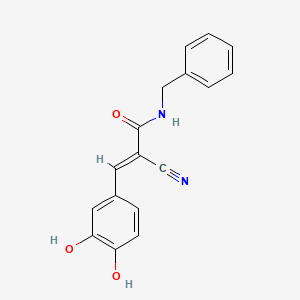

Alpha-Gamma-490 is systematically designated under International Union of Pure and Applied Chemistry nomenclature as (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide. This systematic name reflects the compound's complex structural arrangement, including the presence of cyano, dihydroxyphenyl, and phenylmethyl functional groups arranged in a specific geometric configuration indicated by the (2E) stereochemical descriptor.

The compound is recognized by several alternative names in scientific literature and commercial databases. These include Tyrphostin Alpha-Gamma-490, Tyrphostin B42, alpha-Cyano-(3,4-dihydroxy)-N-benzylcinnamide, and N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide. The designation "Tyrphostin B42" specifically identifies it within the broader tyrphostin compound series, while the "Alpha-Gamma-490" designation has become the most commonly used identifier in research applications.

Structural Classification as a Tyrphostin Family Member

Alpha-Gamma-490 belongs to the tyrphostin family of compounds, which are characterized as monocarboxylic acid amides. The tyrphostin family represents a class of synthetic organic molecules specifically designed as tyrosine kinase inhibitors. Within this family, Alpha-Gamma-490 is distinguished by its specific structural features that confer unique binding properties and biological activities.

The compound's classification as a tyrphostin is based on its core structural motif consisting of a benzylidene malononitrile derivative with specific substitution patterns. This structural framework is obtained through formal condensation of the carboxy group of (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid with the amino group of benzylamine. The resulting amide bond formation creates the characteristic tyrphostin structure that defines this compound family.

Registry Numbers and Database Identifiers

Alpha-Gamma-490 is registered with the Chemical Abstracts Service under the registry number 133550-30-8. This unique identifier serves as the primary reference for the compound across all major chemical databases and regulatory systems worldwide.

The compound is catalogued in multiple international chemical databases with specific identifiers. In the PubChem database, it is assigned the Compound Identification Number 5328779. The European Molecular Biology Laboratory Chemical Database of European Molecular Biology Laboratory assigns it the identifier CHEMBL56543. Additionally, the compound carries the Molecular Design Limited Numbers MFCD00236452, which facilitates its identification in commercial chemical inventory systems.

Properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCIOBMMDDOEMM-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040960 | |

| Record name | AG 490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-30-8 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 490 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄N₂O₃ | |

| CAS Number | 134036-52-5 | |

| Purity | >99% | |

| Solubility | 200 mg/ml in DMSO, 16 mg/ml in EtOH |

Preparation of Stock Solutions

This compound is commercially available as a lyophilized powder, requiring reconstitution in organic solvents. Protocols vary by supplier but follow consistent principles:

Standard Reconstitution Protocols

- Cell Signaling Technology : For a 50 mM stock, 10 mg of this compound is dissolved in 679.58 μl of DMSO. This yields a concentration of 50 mM, calculated as:

$$

\text{Molarity} = \frac{\text{Mass (g)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (L)}}

$$

Substituting values:

$$

\frac{0.01\, \text{g}}{294.3\, \text{g/mol} \times 0.00067958\, \text{L}} \approx 50\, \text{mM}

$$ - InvivoGen : A 40 mM stock is prepared by dissolving 10 mg in 850 μl DMSO.

Table 2: Stock Solution Preparations

| Supplier | Target Concentration | Volume of DMSO (μl) | Final Molarity |

|---|---|---|---|

| Cell Signaling Technology | 50 mM | 679.58 | 50 mM |

| InvivoGen | 40 mM | 850 | 40 mM |

Formulation for Experimental Use

Working concentrations depend on the experimental model:

Solvent Considerations

- DMSO Concentration : Final DMSO concentrations ≤0.1% are recommended to avoid cytotoxicity.

- Aqueous Compatibility : Dilutions in PBS or culture media are stable for ≤24 hours at 4°C.

Quality Control and Purity Standards

This compound batches undergo rigorous quality assessments:

Table 3: Stability Profile

| Form | Storage Temperature | Stability Duration |

|---|---|---|

| Lyophilized Powder | -20°C | ≥24 months |

| Reconstituted in DMSO | -20°C | 6 months |

Applications in Preclinical Research

This compound’s preparation methods directly influence its efficacy in diverse models:

- Cancer Research : 50 μM this compound suppresses JAK2/STAT3 signaling in hepatocellular carcinoma, reducing tumor growth.

- Autoimmune Diseases : Intraperitoneal administration (1 mg/mouse) prevents diabetes in NOD mice by inhibiting T-cell proliferation.

- Nephrology : 20 μM this compound downregulates hOAT3 transporter activity in renal cells, impacting drug excretion.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

AG 490 undergoes various chemical reactions, including:

Oxidation: AG 490 can be oxidized to form quinone derivatives.

Reduction: The nitro group in the intermediate compound can be reduced to an amine group during the synthesis of AG 490.

Substitution: AG 490 can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine-substituted compounds, and various substituted aromatic compounds .

Scientific Research Applications

AG-490, also known as Tyrphostin this compound, is a synthetic tyrosine kinase inhibitor that has been investigated for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and keloids . It functions primarily by inhibiting the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways . These pathways are crucial in regulating cell proliferation, differentiation, apoptosis, and immune responses .

Cancer Research

This compound has demonstrated potential in cancer research, particularly in targeting signaling pathways that promote cancer cell growth and survival .

Enhancement of Cytotoxicity Research indicates that this compound can enhance the cytotoxicity of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in human acute lymphoblastic leukemia (ALL) cells . The combination of TRAIL and this compound significantly increases cell death in ALL cell lines by blocking the JAK2/STAT3 signaling pathway .

Inhibition of Cell Proliferation this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it effectively blocks STAT3 activation in mycosis fungoides-derived T cell lymphoma cells . The inhibitory effect extends to tyrosine phosphorylation and DNA binding activities of transcription factors, including STAT1, STAT3, STAT5a, and STAT5b, and activating protein-1 (AP-1) .

Case Study: Keloid Fibroblasts A study on human keloid fibroblasts (HKFs) demonstrated that this compound inhibits proliferation and induces G1 cell cycle arrest in these cells . Keloids are abnormal scars resulting from excessive collagen deposition. This compound was found to decrease the mRNA levels of cyclin D1 and CTGF (connective tissue growth factor), which are key regulators of fibroblast proliferation .

Autoimmune Disorders

This compound has been explored for its potential in preventing and reversing autoimmune disorders, particularly type 1 diabetes (T1D) .

Prevention and Reversal of Type 1 Diabetes Research in non-obese diabetic (NOD) mice has shown that this compound can prevent the development of T1D and induce disease remission in newly diagnosed mice . The study demonstrated that this compound significantly inhibited the development of T1D (p = 0.02, p = 0.005 at two different time points). Monotherapy with this compound in newly diagnosed diabetic NOD mice resulted in disease remission in treated animals (n = 23) compared to the absolute inability (0%; 0/10, p = 0.003) of DMSO .

Mechanism of Action The therapeutic effect of this compound in autoimmune disorders is attributed to its ability to modulate T cell-derived signaling pathways . By inhibiting JAK3/STAT and JAK3/MAPK pathways, this compound can suppress the activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases .

Inflammation and Metabolic Abnormalities Post-Stroke

This compound's role as a Jak2 inhibitor has been studied in the context of post-stroke inflammation and metabolic abnormalities . A study using a rat model of permanent cerebral ischemia aimed to investigate the roles of Jak2 in these conditions .

Immunotherapeutic Potential

This compound possesses clinical potential as an immunotherapeutic drug due to its inhibitory effects on T cell-derived signaling pathways . It inhibits tyrosine phosphorylation and DNA binding activities of several transcription factors, including STAT1, -3, -5a, and -5b, and activating protein-1 (AP-1) . These findings support the notion that this compound could be used to modulate immune responses in various clinical settings .

Limitations

Mechanism of Action

AG 490 exerts its effects by inhibiting the activity of specific protein tyrosine kinases, including EGFR, JAK2, and JAK3. By blocking these kinases, AG 490 disrupts the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of cell growth and induction of apoptosis in various cell types. The molecular targets and pathways involved include the JAK/STAT, MAPK, and PI3K pathways .

Comparison with Similar Compounds

AG 490 is part of the tyrphostin family of small molecule inhibitors. Similar compounds include:

Tyrphostin AG 1478: Inhibits EGFR with high specificity.

Tyrphostin AG 1296: Targets platelet-derived growth factor receptor (PDGFR).

Tyrphostin AG 879: Inhibits ErbB2 receptor tyrosine kinase.

AG 490 is unique in its ability to inhibit multiple kinases, including EGFR, JAK2, and JAK3, making it a versatile tool for studying various signaling pathways .

Biological Activity

AG-490, also known as Tyrphostin this compound, is a selective inhibitor of Janus kinase 2 (JAK2) that plays a crucial role in modulating various biological processes, particularly in cancer and neuroprotection. This compound has garnered attention for its ability to inhibit the JAK/STAT signaling pathway, which is pivotal in cell proliferation, survival, and apoptosis.

This compound functions primarily by inhibiting JAK2 activity, leading to the suppression of downstream signaling through the STAT proteins. This inhibition can alter cellular responses to growth factors and cytokines, impacting various physiological and pathological processes.

- JAK/STAT Pathway : The JAK/STAT pathway is activated by several cytokines and growth factors. Upon activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. This compound disrupts this pathway by preventing JAK2 from phosphorylating STAT3 and STAT5.

Biological Activities

This compound exhibits diverse biological activities, including:

- Anti-apoptotic Effects : Studies have shown that this compound can reduce apoptosis in neuronal cells subjected to ischemic conditions. It upregulates anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax and cleaved caspase-3 .

- Neuroprotection : In models of cerebral ischemia/reperfusion injury, this compound demonstrated neuroprotective effects by enhancing the expression of neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT3) in brain tissues .

- Cancer Therapeutics : this compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it enhances the cytotoxic effects of TRAIL (TNF-related apoptosis-inducing ligand) in acute lymphoblastic leukemia (ALL) cells . Additionally, it has been noted to suppress the growth of ALL cell lines in vivo .

Table 1: Summary of this compound's Biological Activities

Case Study: Neuroprotection in Ischemic Injury

A study investigated the effects of this compound on mice subjected to middle cerebral artery occlusion (MCAO), a model for ischemic stroke. The results indicated that this compound treatment significantly reduced neuronal apoptosis and improved neurological outcomes. The compound was found to decrease the phosphorylation levels of JAK2 and STAT3, thereby mitigating ischemic damage .

Case Study: Cancer Cell Proliferation

In a separate study focusing on acute lymphoblastic leukemia, this compound was administered systemically to SCID mice with implanted leukemia cell lines. The results demonstrated a marked reduction in tumor growth compared to control groups. This underscores this compound's potential as a therapeutic agent in hematological malignancies by targeting the JAK/STAT pathway .

Q & A

Q. What is the primary mechanism of action of AG-490 in inhibiting tyrosine kinase activity?

this compound selectively inhibits EGFR (IC₅₀ = 0.1–2 µM) and JAK2 (IC₅₀ = ~13.5 µM) by targeting their autophosphorylation sites, thereby blocking downstream signaling pathways like STAT3, STAT5, and Akt . It shows 135-fold higher selectivity for EGFR over ErbB2 and no activity against Lck, Lyn, Btk, Syk, or Src kinases . Methodologically, kinase inhibition is validated via immunoprecipitation assays using anti-phosphotyrosine antibodies and dose-response curves (e.g., 0–50 µM this compound in G2 cells) .

Q. What are standard concentrations and protocols for this compound in cell-based assays?

- In vitro : 5–100 µM, depending on cell type. For example:

Q. How does this compound distinguish between cancerous and normal cells in experimental models?

this compound induces apoptosis in leukemia (ALL) and myeloma cells (IC₅₀ = 3.5–75 µM) but has minimal impact on normal hematopoietic or T-cell proliferation . This selectivity is attributed to its preferential inhibition of hyperactive JAK2/STAT3 in cancer cells, as shown in Baf3 (leukemia) vs. primary T-cell assays .

Advanced Research Questions

Q. How do contradictory findings on this compound’s JAK2 vs. JAK3 inhibition impact experimental design?

While this compound is widely reported as a JAK2 inhibitor, notes potent JAK3/STAT/MAPK pathway suppression in T cells (IC₅₀ = 25 µM). Researchers must validate target specificity using:

Q. What methodologies resolve discrepancies in this compound’s efficacy across in vivo tumor models?

this compound suppresses JAK2 V617F-driven tumors (500 µg/mouse, i.p., 11 days) but shows variable efficacy in solid cancers . To address this:

Q. How does this compound modulate STAT3 vs. STAT1 signaling in radiation-induced tissue damage?

this compound (5 mg/kg, i.p., twice) rescues ionizing radiation (IR)-induced feather follicle damage in chickens by inhibiting STAT1 (not STAT3 or Erk), reducing apoptosis (TUNEL+ cells ↓), and restoring epithelial branching . This specificity is confirmed via RT-PCR and immunohistochemistry for nuclear STAT1 localization .

Q. What experimental approaches validate this compound’s role in chemoresistance and dormancy?

In A549 lung carcinoma cells, this compound (30 µM) fails to reverse Matrigel-induced chemoresistance (unlike MEK/PI3K inhibitors), suggesting STAT3-independent dormancy mechanisms. Use:

Q. How does this compound’s inhibition of IL-2 signaling inform immunopathology studies?

this compound blocks IL-2-mediated STAT5a/b phosphorylation (IC₅₀ = 50–70 µM) and DNA-binding activity (↓78% in D10 T cells), providing a model to dissect cytokine-driven autoimmune diseases . Key readouts include:

Data Contradictions and Validation Strategies

Q. Why do studies report conflicting IC₅₀ values for this compound in JAK2 inhibition?

Variations arise from assay conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.